Heparin lithium salt

Vue d'ensemble

Description

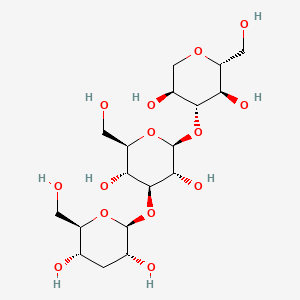

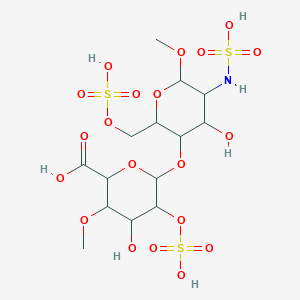

Heparin lithium salt is a highly sulfated polysaccharide belonging to the glycosaminoglycan family. It is derived from heparin, a naturally occurring anticoagulant found in the body. This compound is primarily used in medical and laboratory settings due to its anticoagulant properties, which prevent blood clotting.

Mécanisme D'action

Target of Action

Heparin lithium salt is an anticoagulant that primarily targets antithrombin III (ATIII) . ATIII is a naturally occurring plasma protease inhibitor . The role of ATIII is to inactivate coagulation enzymes, specifically thrombin (factor IIa) and factor Xa .

Mode of Action

This compound binds reversibly to ATIII . This binding greatly accelerates the rate at which ATIII inactivates the coagulation enzymes thrombin and factor Xa . This interaction results in the prevention of blood clotting, making this compound a potent anticoagulant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade. By accelerating the inactivation of thrombin and factor Xa via ATIII, this compound prevents the formation of fibrin clots . This action disrupts the coagulation cascade, preventing the formation of blood clots and thus exerting its anticoagulant effect .

Pharmacokinetics

Its bioavailability is erratic, and its elimination half-life is approximately 1.5 hours . It is metabolized in the liver and excreted in the urine . These properties impact the bioavailability of this compound, necessitating regular monitoring and dosage adjustments when used therapeutically .

Result of Action

The primary result of this compound’s action is the prevention of blood clotting. This makes it useful in a variety of clinical scenarios, including the prevention of venous thrombosis and its extension, prevention of post-operative deep venous thrombosis and pulmonary embolism, and prevention of clotting in arterial and cardiac surgery . It is also used to prevent clotting during dialysis and surgical procedures, maintain the patency of intravenous injection devices, and prevent in vitro coagulation of blood transfusions and in blood samples drawn for laboratory values .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has excellent aqueous solution stability, remaining stable for up to 2 years at 2 - 8 °C when the solutions have been sterilized by filtration . The anticoagulant effect of this compound must be monitored regularly, and the dosage must be adjusted frequently when used therapeutically . This is because individual patient characteristics, including kidney function and co-existing medical conditions, can influence the action, efficacy, and stability of this compound .

Analyse Biochimique

Biochemical Properties

Heparin lithium salt plays a crucial role in biochemical reactions due to its interactions with proteins and cells . It is used to study molecular and cellular processes, tumor modeling, investigate binding interactions, and as a cell culture supplement, to maintain cell viability . This compound is a member of the heparan sulphate family of glycosaminoglycans, a linear polysaccharide with a complex sequence . Its overall conformation is rod-like in solution as well as in the solid state .

Cellular Effects

This compound has been reported to significantly inhibit exosome-cell interactions . It is also used as an anticoagulant for laboratory studies . In the context of cellular processes, it has been used to study hypothermal stress on lactate metabolism and the effects of anticoagulants in direct membrane feeding assays .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to antithrombin III (ATIII), accelerating its inhibition of clotting factors such as thrombin and factor Xa . This critical role in regulating coagulation pathways has made heparin a valuable tool in studying hemostasis and thrombosis-related disorders .

Temporal Effects in Laboratory Settings

This compound’s effects over time in laboratory settings have been studied. It has been observed that heparin activity is stable for 6 hours regardless of storage conditions . A small loss of activity was observed after 24 hours when diluted in 5% dextrose .

Dosage Effects in Animal Models

In animal models, this compound has been administered at doses of 100, 500, or 2500 units/kg, producing activated partial thromboplastin time levels less than, within, or greater than a prespecified therapeutic range, respectively .

Metabolic Pathways

This compound does not undergo enzymatic degradation . Its route of elimination involves biphasic clearance, a rapid saturable clearance due to binding to proteins, endothelial cells, and macrophages, and a slower first-order elimination .

Transport and Distribution

This compound is rapidly absorbed by the gastrointestinal tract . Blood levels peak after single oral doses of lithium between 2 to 4 hours .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heparin lithium salt is typically prepared from heparin sodium through an ion exchange process. The preparation involves the following steps:

Ion Exchange: Heparin sodium is passed through a cation exchange resin column at low temperatures (0-5°C) to collect the acidic efflux.

pH Adjustment: The efflux is adjusted to a pH of 6-7 using lithium hydroxide, resulting in a heparin lithium solution.

Concentration and Precipitation: The solution is concentrated by ultrafiltration, and lithium chloride or lithium acetate is added. The mixture is stirred and an organic solvent is added in intervals to form a colloidal precipitation.

Isolation and Drying: The colloidal precipitation is isolated, dehydrated with an organic solvent, and dried at 60-70°C to obtain high-purity this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process ensures high purity and stability of the final product, with a recovery rate of over 97% and product potency exceeding 180 IU/mg .

Analyse Des Réactions Chimiques

Types of Reactions: Heparin lithium salt primarily undergoes substitution reactions due to its highly sulfated nature. It can react with various reagents to form derivatives with different properties.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents like peroxides and nitric acid can react with this compound, potentially leading to degradation.

Substitution Reactions: Reagents such as lithium chloride or lithium acetate are commonly used in the preparation process to form this compound from heparin sodium.

Major Products: The major product formed from these reactions is this compound itself, which retains the anticoagulant properties of the parent heparin molecule.

Applications De Recherche Scientifique

Heparin lithium salt has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Heparin Sodium: Another salt form of heparin, commonly used in similar applications but may interfere with sodium level measurements.

Low Molecular Weight Heparins (e.g., Enoxaparin, Dalteparin, Tinzaparin): These derivatives have a lower molecular weight and are used for their more predictable pharmacokinetics and reduced risk of bleeding.

Uniqueness: Heparin lithium salt is unique due to its specific use in situations where sodium interference must be avoided, such as electrolyte testing. It provides better accuracy in these tests compared to heparin sodium .

Propriétés

IUPAC Name |

(E)-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYWAXJHAXSJNI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Record name | cinnamic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cinnamic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022489 | |

| Record name | E-Cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour | |

| Record name | Cinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

298.00 to 300.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol) | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

140-10-3, 621-82-9 | |

| Record name | trans-Cinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | E-Cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U14A832J8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 °C | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)

![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)